4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid
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Overview
Description
4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid is a complex organic compound with the molecular formula C21H19NO6S and a molecular weight of 413.4 g/mol. This compound is characterized by its unique structure, which includes a dibenzofuran moiety and a benzoic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid involves multiple steps. One common method includes the reaction of 7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-ylamine with 4-sulfamoylbenzoic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene Bearing N,N-Dimethylaniline
- Dimethyl 4,4’-(9-oxo-9H-fluorene-2,7-diyl)dibenzoate
Uniqueness
4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzofuran moiety and sulfonamide group make it particularly effective in enzyme inhibition and other biological interactions, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H19NO6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C21H19NO6S/c1-21(2)10-16(23)19-15-9-13(5-8-17(15)28-18(19)11-21)22-29(26,27)14-6-3-12(4-7-14)20(24)25/h3-9,22H,10-11H2,1-2H3,(H,24,25) |
InChI Key |
ZYIUCJMYPGWUHD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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